1-(1H-indazol-6-yl)ethanone

Description

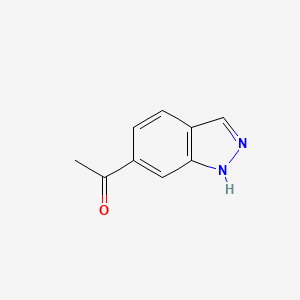

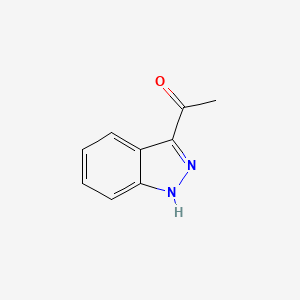

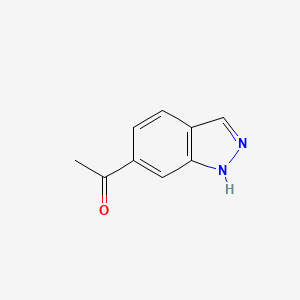

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRYEUFVDIBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657111 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189559-85-1 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

An In-Depth Technical Guide to 1-(1H-indazol-6-yl)ethanone (CAS: 189559-85-1)

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This remarkable versatility has established the indazole nucleus as a cornerstone for the development of novel therapeutics.

This guide focuses on a key derivative, This compound (CAS No. 189559-85-1). This compound is not merely another entry in a chemical catalog; it is a strategic building block. The acetyl group at the 6-position provides a versatile chemical handle for extensive structural modifications, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. This document serves as a technical resource, providing in-depth information on its properties, synthesis, and pivotal role as an intermediate in drug discovery and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 189559-85-1 | [6][7][8] |

| Molecular Formula | C₉H₈N₂O | [7][8] |

| Molecular Weight | 160.17 g/mol | [7][8] |

| IUPAC Name | This compound | [6][8] |

| Appearance | Solid | [6] |

| Boiling Point | 348.8°C at 760 mmHg (Predicted) | [6] |

| InChI Key | PCVRYEUFVDIBFI-UHFFFAOYSA-N | [6][8] |

| Purity | Typically ≥98% from commercial suppliers | [6][7] |

| Storage | Store at room temperature | [6][7] |

Spectroscopic Data Interpretation

While a publicly available, peer-reviewed spectrum for this specific isomer is limited, its structure allows for predictable spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the methyl protons of the acetyl group around 2.5-2.7 ppm. The aromatic protons will exhibit splitting patterns (doublets, singlets) dependent on their position and coupling.

-

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon of the acetyl group (typically downfield, ~195-200 ppm), the methyl carbon, and the seven distinct carbons of the indazole ring system.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M+) at m/z 160, corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Approach

The synthesis of 1H-indazoles can be achieved through various methods, often involving intramolecular cyclization reactions.[9] A common and effective strategy for producing substituted indazoles involves the cyclization of ortho-aminoaryl ketones.[9]

Conceptual Synthetic Workflow

The following diagram outlines a representative pathway for the synthesis of this compound, starting from a commercially available substituted acetophenone. This multi-step process involves nitration, reduction, diazotization, and subsequent cyclization.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Davis-Beirut Reaction

This protocol describes a plausible and robust method for the synthesis of the title compound.

Step 1: Diazotization of 1-(4-Amino-3-methylphenyl)ethanone

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1-(4-amino-3-methylphenyl)ethanone (1 equivalent) in a 2M solution of hydrochloric acid (HCl). Cool the mixture to 0-5°C using an ice-salt bath.

-

Causality: The acidic medium is required to form the amine salt, making it soluble and ready for diazotization. Low temperature is critical to prevent the highly reactive diazonium salt from decomposing.

-

-

Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise to the stirred suspension. Maintain the internal temperature below 5°C throughout the addition.

-

Causality: Sodium nitrite is the diazotizing agent. A slow, controlled addition is essential to manage the exothermic reaction and ensure the stability of the diazonium intermediate.

-

-

Reaction Monitoring: Stir the resulting solution at 0-5°C for an additional 30-45 minutes after the addition is complete. The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test indicates excess nitrous acid).

Step 2: Intramolecular Cyclization

-

Heating: Gently warm the reaction mixture to room temperature and then heat to 60-80°C. The optimal temperature may require empirical optimization.

-

Causality: Thermal energy promotes the intramolecular electrophilic aromatic substitution, where the diazonium group is displaced, and the pyrazole ring is formed, leading to the indazole core. Nitrogen gas (N₂) is evolved during this step.

-

-

Reaction Completion: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Causality: Neutralization quenches the acid and precipitates the product, which is then partitioned into the organic phase for isolation.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products, yielding a high-purity compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Role in Drug Discovery and Development

The true value of this compound lies in its function as a versatile intermediate. The acetyl group is a synthetic linchpin, enabling a wide array of chemical transformations to build molecular complexity and access diverse chemical space.

Key Transformations and Applications:

-

Condensation Reactions: The ketone can react with hydrazines or other binucleophiles to form larger heterocyclic systems.

-

Reduction: The carbonyl can be reduced to a secondary alcohol, which can be used in ether or ester linkages.

-

Alpha-Halogenation: The methyl group can be halogenated (e.g., brominated) to create an electrophilic site for subsequent nucleophilic substitution, a common strategy for linking the indazole core to other fragments.

-

Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature the indazole scaffold. This compound serves as a starting point for synthesizing libraries of compounds to screen against various kinases implicated in cancer and inflammatory diseases.[3][5]

The following diagram illustrates how the indazole core, accessed via intermediates like this compound, serves as a central scaffold for developing drugs targeting various disease pathways.

Caption: The 1H-Indazole scaffold as a privileged structure in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The Globally Harmonized System (GHS) classification provides the following hazard information.

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6][8] |

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties and accessible synthesis make it a reliable starting point for complex molecular architectures. The strategic placement of the acetyl group on the pharmacologically significant indazole scaffold provides researchers with a powerful platform for designing and synthesizing the next generation of therapeutic agents. Understanding the technical details presented in this guide is the first step toward unlocking the full potential of this valuable compound in the pursuit of novel drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 189559-85-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(1H-indazol-6-yl)ethanone for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Indazole Derivative

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among the diverse array of indazole derivatives, 1-(1H-indazol-6-yl)ethanone has emerged as a particularly valuable building block. Its unique substitution pattern, featuring a reactive acetyl group on the indazole ring, provides a versatile handle for synthetic transformations, enabling the construction of complex molecular architectures for therapeutic applications.[3][4] This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for experimental design and interpretation.

Core Structural and Physical Data

The fundamental properties of this compound are detailed in the table below. This information is critical for accurate weighing, molar calculations, and predicting its behavior in various physical states.

| Property | Value | Source(s) |

| CAS Number | 189559-85-1 | [5][6][7][8][9] |

| Molecular Formula | C₉H₈N₂O | [6][8][9] |

| Molecular Weight | 160.17 g/mol | [6][7][9] |

| Appearance | White or off-white powder or crystalline powder | [8] |

| Melting Point | 152°C - 156°C | [8] |

| Boiling Point | 348.8°C at 760 mmHg | [5][8] |

| Density | 1.264 g/cm³ | [8] |

Solubility Profile

The solubility of this compound in various solvents is a crucial parameter for its handling, reaction setup, and purification. The following table outlines its qualitative solubility.

| Solvent | Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Very soluble | [8] |

| Methanol | Soluble | [8] |

| Glacial Acetic Acid | Sparingly soluble | [8] |

| Chloroform | Very slightly soluble | [8] |

| Water | Practically insoluble | [8] |

Structural Elucidation and Spectroscopic Data

The chemical structure of this compound is the cornerstone of its reactivity and biological interactions. The following diagram illustrates its molecular architecture.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 1H-indazole compounds can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl ketones or aldehydes.[1] While a specific, detailed, and validated laboratory synthesis protocol for this compound was not found in the initial search, a general synthetic approach is outlined below. This conceptual workflow is based on established methodologies for indazole synthesis.

Caption: Conceptual synthetic workflow for this compound.

The reactivity of this compound is primarily dictated by the acetyl group and the indazole ring system. The carbonyl group is susceptible to a wide range of nucleophilic additions and condensation reactions, providing a gateway to a vast chemical space of derivatives. The indazole ring, being an aromatic heterocycle, can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing acetyl group and the nitrogen atoms.

Applications in Drug Discovery and Beyond

The indazole core is a cornerstone in the development of therapeutic agents, with applications ranging from oncology to anti-inflammatory and contraceptive agents.[1] this compound, as a functionalized indazole, serves as a key intermediate in the synthesis of these more complex and biologically active molecules. Its ability to participate in a variety of chemical transformations makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of similar structures, such as 1-(1H-indol-1-yl)ethanone, have been explored as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer.[10]

Handling and Safety Considerations

As with any chemical compound, proper handling and safety precautions are essential when working with this compound. It is classified as harmful and can cause skin and eye irritation, as well as respiratory irritation.[5][9]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before use.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a valuable and versatile chemical entity for researchers in both academic and industrial settings. Its well-defined physicochemical properties, coupled with its synthetic tractability, position it as a key building block for the discovery and development of novel chemical compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for its effective and safe utilization in the laboratory. As research into indazole-based compounds continues to expand, the importance of intermediates like this compound is set to grow, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. CAS 1001906-63-3: 1-(1H-Indazol-5-yl)ethanone | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 189559-85-1 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. labshake.com [labshake.com]

- 8. echemi.com [echemi.com]

- 9. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1H-indazol-6-yl)ethanone: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-(1H-indazol-6-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and drug development. We will delve into its molecular characteristics, outline a robust synthetic pathway, and discuss its relevance in the context of contemporary therapeutic targets, particularly in oncology.

Core Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The core of the molecule is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. An acetyl group is attached at the 6-position of this indazole nucleus. The 1H-tautomer is generally the more stable form of indazole.

The presence of the indazole scaffold is of high interest to medicinal chemists. This motif is found in numerous biologically active compounds and approved drugs, owing to its ability to participate in various biological interactions.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 189559-85-1 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 348.8 °C at 760 mmHg | --INVALID-LINK-- |

| SMILES | CC(=O)C1=CC2=C(C=C1)C=NN2 | --INVALID-LINK-- |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; N2 [label="N", pos="-0.866,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.866,1.5!", fontcolor="#202124"]; C3a [label="C", pos="0,2!", fontcolor="#202124"]; C4 [label="C", pos="0,3!", fontcolor="#202124"]; C5 [label="C", pos="-0.866,3.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.732,3!", fontcolor="#202124"]; C7 [label="C", pos="-1.732,2!", fontcolor="#202124"]; C_acetyl [label="C", pos="-2.598,3.5!", fontcolor="#202124"]; O_acetyl [label="O", pos="-2.598,4.5!", fontcolor="#202124"]; C_methyl [label="C", pos="-3.464,3!", fontcolor="#202124"]; H_N1 [label="H", pos="0.5,-0.5!", fontcolor="#202124"];

// Edges for the indazole ring N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C3a [dir=none]; C3a -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- C3a [dir=none]; C3a -- N1 [dir=none];

// Edges for the acetyl group C6 -- C_acetyl [dir=none]; C_acetyl -- O_acetyl [style=double, dir=none]; C_acetyl -- C_methyl [dir=none];

// Edge for the hydrogen on N1 N1 -- H_N1 [dir=none]; }

Caption: Molecular structure of this compound.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through several routes. A common method for the formation of the indazole ring involves the cyclization of appropriately substituted phenylhydrazines or o-aminobenzaldehydes. However, for the introduction of an acetyl group at the 6-position, a more direct approach starting from 1H-indazole or a pre-functionalized indazole is often preferred.

A plausible and efficient method is the acetylation of 1H-indazole. It is important to note that direct Friedel-Crafts acylation on the benzene ring of indazole can lead to a mixture of isomers. A more regioselective approach involves the N-acetylation of the pyrazole ring, followed by a rearrangement, or starting with a pre-functionalized indazole.

A reliable synthetic strategy can be adapted from the established procedure for the acetylation of a similar indazole derivative, 1-(6-Nitro-1H-indazol-1-yl)ethanone.[1] This suggests that direct N-acetylation is a feasible route.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol is adapted from the synthesis of a structurally related compound and is expected to yield the desired product.[1]

Materials:

-

6-Amino-1H-indazole

-

Acetic anhydride

-

Acetic acid

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-amino-1H-indazole (1 equivalent), acetic acid (as solvent), and acetic anhydride (excess, e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the acetyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and N-H stretches.

Significance in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[2] These include anti-cancer, anti-inflammatory, and antimicrobial properties.

Role as a Key Intermediate for Kinase Inhibitors

Recent research has highlighted the importance of the 6-substituted indazole core in the development of potent and selective protein kinase inhibitors. Specifically, N-(1H-indazol-6-yl)benzenesulfonamide has been identified as a core structure for highly effective inhibitors of Polo-like kinase 4 (PLK4).[2] PLK4 is a critical regulator of cell division, and its overexpression is linked to the development and progression of various cancers, making it a promising therapeutic target.[2]

This compound serves as a crucial starting material for the synthesis of these N-(1H-indazol-6-yl)benzenesulfonamide derivatives. The acetyl group can be readily converted to an amino group, which can then be sulfonated to introduce the benzenesulfonamide moiety.

Potential as a Bioactive Molecule

While the primary value of this compound currently lies in its role as a synthetic intermediate, the inherent biological activity of the indazole ring system suggests that this compound and its close analogs may possess intrinsic pharmacological properties worth investigating. The ethanone functional group provides a handle for further chemical modifications to explore structure-activity relationships.

Conclusion

This compound is a molecule of significant interest to researchers and scientists in the field of drug development. Its straightforward synthesis and the established importance of the 6-substituted indazole scaffold in kinase inhibition, particularly for PLK4, position it as a valuable tool for the discovery of novel cancer therapeutics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in medicinal chemistry programs.

References

A Technical Guide to the Solubility of 1-(1H-indazol-6-yl)ethanone for Pharmaceutical Research and Development

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(1H-indazol-6-yl)ethanone, a key building block in medicinal chemistry. Recognizing the critical role of solubility in the drug discovery and development pipeline, this document offers both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. While quantitative solubility data for this specific compound is not widely published, this guide equips you with the foundational knowledge and detailed protocols to determine its solubility profile in various organic solvents, ensuring the generation of reliable and reproducible data to inform your research.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[1][2][3] It dictates the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and can significantly impact the reliability and reproducibility of in vitro assays.[1][2] Poor aqueous solubility is a major hurdle in formulation development, often leading to high doses to achieve therapeutic plasma concentrations.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems from the early stages of discovery are not just beneficial, but essential for mitigating risks and guiding the optimization process.[4]

This compound is a heterocyclic ketone and a versatile intermediate in the synthesis of a wide range of biologically active molecules. Indazole derivatives are known for their diverse pharmacological activities, making this scaffold a person of interest in many therapeutic areas.[5] This guide will delve into the specifics of its solubility, providing a foundation for its effective use in your research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is key to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 348.8 °C at 760 mmHg | |

| InChIKey | PCVRYEUFVDIBFI-UHFFFAOYSA-N | [4] |

The structure of this compound, featuring both a hydrogen bond donor (the indazole N-H) and acceptor (the carbonyl oxygen and the pyrazole nitrogens), as well as an aromatic system, suggests a nuanced solubility profile. Its ability to engage in hydrogen bonding will favor solubility in polar protic solvents, while its aromatic character may contribute to solubility in certain non-polar and polar aprotic solvents.

Qualitative Solubility Profile

Based on available data from chemical suppliers, a qualitative understanding of the solubility of this compound can be summarized as follows:

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Source: Echemi[1]

It is important to note that these are general descriptors and the actual quantitative solubility can be influenced by factors such as temperature, purity of the compound, and the exact composition of the solvent. For drug development purposes, it is imperative to determine the quantitative solubility through rigorous experimental methods.

Methodologies for Quantitative Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.

Kinetic Solubility is often employed in high-throughput screening settings to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is prone to supersaturation, which can lead to an overestimation of the true solubility.

Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a saturated solution of a compound in a specific solvent at equilibrium with its solid phase. This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.

Below are detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

This protocol outlines a high-throughput method for determining kinetic solubility by measuring the turbidity that results from compound precipitation.

Objective: To rapidly assess the apparent solubility of this compound in a buffered solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or a plate reader with a turbidity reading module

-

Multichannel pipette

-

Thermomixer or plate shaker

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup:

-

Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Add 2 µL of the 10 mM DMSO stock solution to the first well of each row to be tested. This results in a starting concentration of 100 µM with 1% DMSO.

-

-

Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next, mixing thoroughly at each step.

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a defined period, typically 1-2 hours, with gentle shaking.

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (wells containing only PBS and 1% DMSO).

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetonitrile, DMF)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a temperature-controlled incubator on an orbital shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions by HPLC-UV.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Interpreting and Applying Solubility Data

The quantitative solubility data obtained from these experiments are invaluable for several aspects of drug development:

-

Lead Optimization: Structure-solubility relationships can be established to guide medicinal chemistry efforts in designing compounds with improved properties.

-

Formulation Development: Knowledge of a compound's solubility in different solvents is fundamental for developing appropriate formulations for both preclinical and clinical studies. For poorly soluble compounds, techniques such as the use of co-solvents, surfactants, or complexation agents may be necessary.

-

Process Chemistry: Solubility data in various organic solvents are critical for designing crystallization and purification processes.

-

In Vitro Assay Design: Understanding the solubility limit of a compound in the assay buffer is crucial to avoid precipitation, which can lead to erroneous results.

Conclusion

While readily available quantitative solubility data for this compound in a wide range of organic solvents is limited, this guide provides the necessary theoretical background and practical, step-by-step protocols for its determination. By employing the described kinetic and thermodynamic solubility assays, researchers can generate the high-quality, reliable data needed to make informed decisions throughout the drug discovery and development process. A thorough understanding of a compound's solubility is not merely a data point but a cornerstone of successful pharmaceutical research.

References

A Senior Application Scientist's Guide to Sourcing 1-(1H-indazol-6-yl)ethanone for Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the procurement of 1-(1H-indazol-6-yl)ethanone, a key heterocyclic building block in medicinal chemistry. As the integrity of your research hinges on the quality of your starting materials, this document moves beyond a simple list of vendors to instill a rigorous, science-led approach to chemical sourcing. We will explore the supplier landscape, detail a robust vetting and procurement workflow, and underscore the critical importance of analytical documentation.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1] this compound (CAS No. 189559-85-1) is a vital intermediate, providing a reactive handle for chemists to build molecular complexity and explore structure-activity relationships (SAR) in drug discovery programs.[2][3] Given its role as a foundational element in synthesis, sourcing this reagent with verifiable purity and identity is not merely a logistical step but a prerequisite for reproducible and valid scientific outcomes.

Part 1: Navigating the Chemical Supplier Landscape

The market for research chemicals is diverse, ranging from large, multinational corporations to specialized custom synthesis labs. Understanding their distinct roles is key to efficient sourcing.

-

Global Manufacturers & Distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific): These entities offer vast catalogs and robust distribution networks. They often act as resellers for smaller, specialized producers and typically provide extensive documentation and quality control, making them a reliable first point of contact.

-

Specialty Chemical Producers (e.g., ChemScene, Synthonix): These companies focus on producing novel and research-specific compounds.[2][4] They are often the original manufacturers and can provide deep technical support and, in some cases, custom synthesis services.

-

Chemical Marketplaces (e.g., Echemi, Labshake): These platforms aggregate listings from numerous, often smaller, suppliers.[5][6] While they offer competitive pricing and broad selection, the onus of vetting the ultimate manufacturer falls more heavily on the researcher.

Part 2: A Risk-Based Workflow for Procurement

A systematic approach to procurement minimizes the risk of acquiring substandard materials, which can jeopardize weeks or months of research. The following workflow is designed to ensure quality at every stage.

Step-by-Step Procurement Protocol:

-

Initial Identification: Using the CAS number (189559-85-1), identify a list of 3-5 potential suppliers from the categories described above.[2][3][5][6]

-

Request for Quotation (RFQ) & Documentation: Contact each potential supplier. Your RFQ should explicitly request:

-

Price per quantity (e.g., 1g, 5g, 10g).

-

Current stock availability and lead time.

-

A lot-specific Certificate of Analysis (CoA) . Do not accept a general or typical CoA.

-

A Safety Data Sheet (SDS).

-

-

Supplier Vetting & CoA Scrutiny: This is the most critical phase. Analyze the CoA for evidence of identity and purity. (A detailed guide to CoA analysis is in Part 3). Assess the supplier's reputation by checking for citations in peer-reviewed literature and their quality management certifications (e.g., ISO 9001:2015).[7][8]

-

Selection & Purchase Order (PO) Generation: Select the supplier that provides the best balance of documented quality, availability, and cost. Generate a formal PO that references the specific product, CAS number, quantity, and quoted price.

-

Goods Receipt & Incoming Quality Control (QC): Upon receiving the compound, immediately verify that the container is correctly labeled and sealed. If your lab has the capability, perform a simple identity check (e.g., melting point or TLC) to compare against the CoA specifications.

-

Documentation Archiving: File the PO, supplier's CoA, and any internal QC data together. This creates a traceable audit trail for your experiment, crucial for publication and patent filings.

This workflow can be visualized as a decision-making process:

Part 3: Decoding the Certificate of Analysis (CoA)

The CoA is the single most important document for validating the quality of a chemical reagent. It is a self-validating system that provides objective proof of a specific batch's identity and purity. Do not proceed with a purchase without a satisfactory, lot-specific CoA.

Here are the key parameters to scrutinize on a CoA for this compound:

| Parameter | Analytical Method | What to Look For | Why It's Critical |

| Identity | ¹H NMR, ¹³C NMR | The spectrum should be consistent with the compound's structure. Look for correct chemical shifts, integration values, and splitting patterns. | Confirms that the material is, in fact, this compound and not an isomer (e.g., the 5-yl or 7-yl variant) or an entirely different compound.[4] |

| Purity | HPLC or GC | Typically reported as a percentage (e.g., >97% or >98%).[2] The chromatogram should show one major peak with minimal impurities. | Ensures that observed biological or chemical activity is due to the target compound and not an unknown, potentially reactive impurity. |

| Identity Confirmation | Mass Spectrometry (MS) | The observed molecular weight should match the theoretical weight (160.17 g/mol ).[2][3] | Provides orthogonal confirmation of the compound's identity and molecular formula (C₉H₈N₂O).[2][3] |

| Residual Solvents | ¹H NMR or GC-HS | Should be minimal and specified (e.g., <0.5% Dichloromethane). | High levels of residual solvents can interfere with reactions, alter concentrations, and may be toxic to biological systems. |

| Water Content | Karl Fischer (KF) Titration | Reported as a percentage. Important for reactions sensitive to moisture. | Water can act as an unwanted nucleophile or base in many organic reactions, affecting yield and purity. |

A reputable supplier will readily provide this level of detail.[8] Reluctance to share a comprehensive, lot-specific CoA is a significant red flag.

Part 4: Handling and Storage

Upon successful procurement, proper handling and storage are essential to maintain the compound's integrity.

-

Safety: Based on typical SDS information for this class of compound, this compound should be handled with standard laboratory precautions.[4] It may be harmful if swallowed and cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[6]

-

Storage: The compound is typically a solid.[4] Store at room temperature in a tightly sealed container, protected from light and moisture to prevent degradation.[2][4] Some indazole derivatives can be susceptible to photodegradation.[9]

Conclusion

Sourcing this compound, or any critical research chemical, is a process that demands scientific rigor. By moving beyond simple price and availability comparisons to a workflow centered on supplier vetting and meticulous documentation analysis, researchers can build a foundation of quality for their work. This diligence ensures that experimental results are both reproducible and reliable, safeguarding the integrity of the scientific record and accelerating the pace of discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(1H-Indazol-5-yl)ethanone | 1001906-63-3 [sigmaaldrich.com]

- 5. labshake.com [labshake.com]

- 6. echemi.com [echemi.com]

- 7. Tips for Choosing the Best Reagents | Lab Manager [labmanager.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1-(1H-indazol-6-yl)ethanone suppliers and pricing

An In-depth Technical Guide to the Procurement of 1-(1H-indazol-6-yl)ethanone for Scientific Research

Abstract

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the sourcing and procurement of this compound (CAS No. 873963-77-2). Rather than a static list of suppliers and prices, this document provides a durable framework for navigating the complexities of the research chemical market. It outlines a systematic approach to identifying and qualifying suppliers, understanding the factors that influence pricing, and implementing rigorous quality control measures to ensure the integrity of experimental outcomes. By adhering to the principles and workflows detailed herein, professionals can mitigate risks associated with chemical procurement, optimize resource allocation, and uphold the highest standards of scientific reproducibility.

Introduction: The Scientific Significance of this compound

This compound is a heterocyclic building block of considerable interest in medicinal chemistry and drug discovery. The indazole motif is a core structure in numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and contraceptive properties.[1] The specific substitution pattern of an acetyl group at the 6-position provides a key synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex therapeutic agents.[2] Its application in the development of novel bromodomain inhibitors, for example, highlights its relevance in contemporary oncology research.[3]

Given its role as a foundational reagent, ensuring a consistent and high-quality supply of this compound is paramount for any research program that relies upon it. The integrity of multi-stage synthetic routes and the validity of biological screening data depend directly on the purity and identity of this starting material.

A Methodical Approach to Supplier Identification and Qualification

The selection of a chemical supplier should be a deliberate and well-documented process, moving beyond simple cost considerations to a holistic assessment of reliability, quality, and service.[4] The following workflow provides a structured approach to this critical task.

Initial Vetting and Long-List Generation

The first step is to compile a list of potential suppliers. This can be achieved through several avenues:

-

Chemical Search Aggregators: Online platforms that consolidate catalogs from numerous suppliers.

-

Professional Networks: Recommendations from colleagues and collaborators can provide valuable insights into supplier reputations.[6]

The Supplier Qualification Workflow

Once a long list is generated, a systematic qualification process should be initiated. This workflow ensures that suppliers meet the necessary standards for quality, reliability, and regulatory compliance before a purchase is made.

Caption: Supplier Qualification Workflow from initial screening to final approval.

Understanding Pricing and Purity

The cost of this compound is not a fixed value but is influenced by several key factors. A discerning buyer must weigh these variables to secure a product that is both cost-effective and fit-for-purpose.[7]

The Impact of Chemical Grade and Purity

Chemicals are supplied in various grades, which directly correlate with their purity and, consequently, their price.[7] For most drug discovery and development applications, a high purity level is essential to avoid the introduction of variables that could compromise experimental results.[8]

| Chemical Grade | Typical Purity | Common Applications | Relative Cost |

| Technical Grade | Often <95% | Industrial applications, large-scale synthesis precursors. | $ |

| Laboratory Grade | ≥95% - 98% | General lab use, educational experiments, some synthetic work. | $$ |

| Reagent Grade (e.g., ACS) | ≥98% - 99%+ | Analytical testing, quantitative analysis, most research and development. | $$$ |

| Pharmaceutical Grade (GMP) | Meets specific pharmacopeia standards (e.g., USP, EP) | Active Pharmaceutical Ingredient (API) manufacturing, clinical trials. | $$$$ |

This table provides a generalized comparison. Always refer to the supplier's specific documentation for exact purity specifications.

For the synthesis of potential drug candidates or for use in biological assays, a Reagent Grade with a purity of ≥98% is strongly recommended.[8] Using a lower-grade material can introduce impurities that may lead to failed experiments, misleading data, and a significant waste of time and resources.[9]

The Central Role of Quality Control Documentation

The Certificate of Analysis (CoA) is the most critical document in chemical procurement. It is not merely a formality but a legally binding document that provides a detailed, batch-specific report of quality control testing.[9][10]

Deconstructing the Certificate of Analysis (CoA)

A comprehensive CoA provides objective evidence that the material meets required specifications.[11] Researchers must scrutinize this document before using any chemical.

Key Sections of a CoA for this compound:

-

Product Identification: Name, CAS Number (873963-77-2), Lot/Batch Number.

-

Physical Properties: Appearance, Melting Point.

-

Identity Verification: Results from analytical techniques like ¹H NMR or Mass Spectrometry confirming the molecular structure.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), presented as a percentage.[12]

Never use a reagent in an experiment without first verifying its identity and purity against a batch-specific CoA. [9] A missing or incomplete CoA is a significant red flag regarding a supplier's commitment to quality.[8]

Caption: The role of the CoA in ensuring research quality and compliance.

Procurement Protocol: A Step-by-Step Guide

This section provides a self-validating protocol for the procurement of this compound.

Objective: To procure a high-purity (≥98%) batch of this compound with complete and satisfactory documentation.

Methodology:

-

Supplier Identification: Generate a list of at least 3-5 potential suppliers using the methods described in Section 2.1.

-

Request for Quotation (RFQ) and Documentation:

-

Supplier Evaluation: Perform a comparative analysis of the suppliers based on the criteria below. This step is critical for making an informed decision.[13]

| Evaluation Criterion | Supplier A | Supplier B | Supplier C | Weighting |

| Purity (from CoA) | 30% | |||

| Price per Gram | 25% | |||

| Availability / Lead Time | 15% | |||

| CoA Completeness & Quality | 15% | |||

| Technical Support Responsiveness | 10% | |||

| Reputation / Certifications (ISO) | 5% | |||

| TOTAL SCORE | 100% |

-

Purchase Order Placement: Select the supplier with the highest weighted score. Issue a purchase order that explicitly references the lot number quoted and for which the CoA was provided.

-

Goods Receipt and Verification:

-

Upon receipt, immediately check that the container is properly sealed and labeled with the correct product name, CAS number, and lot number.

-

Verify that the lot number on the container matches the lot number on the CoA you previously approved.

-

If your institution has the capability, perform an independent QC check (e.g., melting point, ¹H NMR) to confirm identity and purity, especially for critical, long-term projects.[8]

-

-

Documentation Archiving: Store the CoA and purchase records in a centralized and accessible location. This is essential for traceability and future audits.[9]

Conclusion

The procurement of a research chemical like this compound is a foundational scientific activity that directly impacts the quality, reproducibility, and success of research and development projects. A strategic approach, grounded in rigorous supplier qualification, a nuanced understanding of the relationship between purity and cost, and an uncompromising insistence on comprehensive quality documentation, is essential. By treating chemical sourcing not as a simple transaction but as a critical control point in the experimental workflow, researchers can build a reliable foundation for generating robust and credible scientific data.

References

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Evaluate Suppliers of Chemical Raw Materials and Ingredients — Alchem Trading [alchemtrading.com]

- 5. quora.com [quora.com]

- 6. 7 Ways to Ensure the Quality of a Raw Material Supplier [blog.agchemigroup.eu]

- 7. sciencebuddies.org [sciencebuddies.org]

- 8. How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]

- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 10. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]

- 11. alliancechemical.com [alliancechemical.com]

- 12. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to the Synthesis of 6-Acetyl-1H-indazole: Core Strategies and Methodologies

Abstract

6-Acetyl-1H-indazole, also known as 1-(1H-indazol-6-yl)ethanone, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its structural motif is integral to a variety of pharmacologically active agents, including kinase inhibitors for oncology and novel anti-inflammatory drugs. The efficient and scalable synthesis of this intermediate is therefore a subject of considerable interest for researchers in drug discovery and process development. This in-depth technical guide provides a comprehensive analysis of the primary synthetic strategies for preparing 6-acetyl-1H-indazole. We will dissect two robust and field-proven methodologies: the construction of the indazole ring from a pre-acetylated aromatic precursor and the late-stage functionalization of a pre-formed indazole scaffold. This document furnishes detailed, step-by-step experimental protocols, a comparative analysis of the strategic choices, and visual workflows to ensure clarity and reproducibility for scientists and development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 6-acetyl-1H-indazole can be approached from two fundamentally different directions. A retrosynthetic analysis reveals two logical bond disconnections that form the basis of our strategic discussion.

-

Strategy A: Indazole Ring Formation. This approach involves disconnecting the N1-N2 and N2-C3 bonds of the pyrazole ring. The synthesis therefore begins with a suitably substituted benzene ring that already contains the requisite acetyl group and precursors for the pyrazole ring (e.g., a methyl and an amino group). This is a convergent approach where the core scaffold is built around the key functional group.

-

Strategy B: C6-Carbonyl Bond Formation. This strategy involves disconnecting the bond between the C6 position of the indazole ring and the acetyl group's carbonyl carbon. The synthesis starts with a pre-formed indazole ring, typically substituted with a versatile functional group like a halogen at the 6-position, which is then converted to the acetyl group in a final step. This is a linear approach, often favored for creating diverse analogues from a common intermediate.

The choice between these strategies depends on factors such as the availability of starting materials, scalability, and the overall goals of the research program (e.g., single target synthesis vs. library generation).

Caption: High-level retrosynthetic approaches to 6-acetyl-1H-indazole.

Strategy A: Cyclization of an Acetylated Phenyl Precursor

This strategy is arguably the most direct route, building the indazole ring onto an acetophenone derivative that already bears the necessary substituents in the correct positions. The key starting material, 4-methyl-3-nitroacetophenone, contains all the required carbon atoms and functional handles for the subsequent cyclization.

Causality and Rationale

The logic of this pathway is rooted in efficiency. By starting with a commercially available and inexpensive material like 4-methylacetophenone, the target's key acetyl group is installed from the very beginning. The subsequent chemical transformations focus solely on forming the pyrazole ring through a classic sequence of nitration, reduction, and diazotization/cyclization, a series of reactions well-documented and understood in organic chemistry.[3] This minimizes protecting group manipulations and reduces the number of steps where the valuable indazole core is handled.

Synthetic Workflow

Caption: Workflow for Strategy A: Indazole ring synthesis from a precursor.

Detailed Experimental Protocols

Step 2.1: Synthesis of 4-Methyl-3-nitroacetophenone

This protocol is adapted from established nitration procedures for activated aromatic ketones.[3]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (250 mL) and cool the vessel to -20 °C using an acetone/dry ice bath.

-

Substrate Addition: Slowly add 4-methylacetophenone (40 g, 0.30 mol) to the cold sulfuric acid while stirring, ensuring the internal temperature does not rise above -15 °C.

-

Nitration: Prepare a nitrating mixture by carefully combining 70% nitric acid (25.5 mL, 0.30 mol) with 20% fuming sulfuric acid (300 g). Add this mixture dropwise to the reaction flask over 40 minutes, maintaining the temperature below -15 °C.

-

Reaction Completion: Stir the mixture for an additional 30 minutes at -15 °C.

-

Work-up: Pour the reaction mixture slowly onto crushed ice (approx. 1 kg) with vigorous stirring.

-

Isolation: Filter the resulting solid precipitate, and wash thoroughly with cold water followed by cold hexane to remove impurities. The crude product can be purified by recrystallization from a dichloromethane/hexane mixture to yield 4-methyl-3-nitroacetophenone as a crystalline solid (m.p. 61-62 °C).

Step 2.2: Reduction to 3-Amino-4-methylacetophenone

This is a standard Bechamp reduction of an aromatic nitro group.

-

Setup: To a round-bottom flask, add 4-methyl-3-nitroacetophenone (10 g, 55.8 mmol), ethanol (150 mL), and concentrated hydrochloric acid (50 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (63 g, 279 mmol) portion-wise to the stirred mixture. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully neutralize with a 40% aqueous sodium hydroxide solution until the pH is ~10. Caution: This is a highly exothermic process.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-methylacetophenone.

Step 2.3: Diazotization and Intramolecular Cyclization

This step forms the indazole ring via an intramolecular cyclization, a variant of the Jacobson indazole synthesis.[4]

-

Diazotization: Dissolve 3-amino-4-methylacetophenone (5 g, 33.5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (2.5 g, 36.2 mmol in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until gas evolution ceases. The diazonium salt intermediate cyclizes to form the indazole ring.

-

Isolation: Cool the mixture and neutralize with aqueous ammonia until basic. The product will precipitate.

-

Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture or purify by column chromatography on silica gel to afford pure 6-acetyl-1H-indazole.

Strategy B: Functionalization of a 6-Bromo-1H-indazole Scaffold

This strategy employs a pre-formed indazole core, 6-bromo-1H-indazole, as a versatile platform for introducing the acetyl group. This method is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as the common bromo-intermediate can be used to synthesize a wide array of C6-substituted analogs.

Causality and Rationale

The core principle here is the strategic use of a halogen as a synthetic handle for cross-coupling reactions. The synthesis of 6-bromo-1H-indazole is well-established and scalable.[5] The subsequent challenge is the selective introduction of an acetyl group at the C6 position. A direct Friedel-Crafts acylation is often problematic with indazoles due to competing reactions at the nitrogen atoms and poor regioselectivity. Therefore, a more reliable metal-catalyzed cross-coupling reaction is the method of choice. To ensure the reaction occurs at the C6 position and not the N1 position, the indazole nitrogen must first be protected.

Synthetic Workflow

Caption: Workflow for Strategy B: Synthesis via functionalization of a bromo-indazole.

Detailed Experimental Protocols

Step 3.1: Synthesis of 6-Bromo-1H-indazole

This protocol is based on the large-scale synthesis from 4-bromo-2-methylaniline.[5]

-

Acetylation: In a reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while keeping the temperature below 40°C.

-

Cyclization: To the mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (68°C) and maintain for 20 hours.

-

Work-up: After cooling, remove volatile components under vacuum. Add concentrated hydrochloric acid (500 mL) to the residue and heat to 50-55°C to hydrolyze the N-acetyl intermediate.

-

Isolation: Cool the acidic mixture to 20°C and adjust the pH to 11 with 50% aqueous sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry under vacuum to yield 6-bromo-1H-indazole.

Step 3.2: N-Protection of 6-Bromo-1H-indazole

-

Setup: Dissolve 6-bromo-1H-indazole (10 g, 50.7 mmol) in tetrahydrofuran (THF, 200 mL). Add di-tert-butyl dicarbonate (Boc₂O, 12.2 g, 55.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.62 g, 5.07 mmol).

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-Boc-6-bromo-1H-indazole, which is often used without further purification.

Step 3.3: Stille Cross-Coupling and In Situ Hydrolysis

-

Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine 1-Boc-6-bromo-1H-indazole (5 g, 16.8 mmol), tributyl(1-ethoxyvinyl)tin (7.3 g, 20.2 mmol), and anhydrous dioxane (100 mL).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.59 g, 0.84 mmol).

-

Reaction: Heat the mixture to reflux (approx. 100 °C) for 8-12 hours. Monitor by TLC.

-

Hydrolysis: After cooling, add 2M aqueous HCl (50 mL) to the reaction mixture and stir vigorously at room temperature for 2 hours to hydrolyze the enol ether intermediate to the ketone.

-

Work-up: Dilute with ethyl acetate and filter through celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield 1-Boc-6-acetyl-1H-indazole.

Step 3.4: N-Deprotection

-

Reaction: Dissolve 1-Boc-6-acetyl-1H-indazole (3 g, 11.5 mmol) in dichloromethane (DCM, 50 mL).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 mL) and stir at room temperature for 2-4 hours.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Recrystallize the crude product to yield pure 6-acetyl-1H-indazole.

Comparison of Synthetic Routes

The optimal synthetic strategy depends on the specific requirements of the project. Below is a comparative summary of the two discussed routes.

| Parameter | Strategy A (Cyclization) | Strategy B (Functionalization) |

| Starting Materials | 4-Methylacetophenone (inexpensive, commodity chemical) | 4-Bromo-2-methylaniline (more specialized, higher cost) |

| Key Reagents | Standard acids, NaNO₂, SnCl₂ | Organotin reagent, Palladium catalyst, Boc anhydride, TFA |

| Number of Steps | 3 steps | 4 steps |

| Scalability | High; reagents are inexpensive and procedures are classic named reactions suitable for large scale. | Moderate; cost of palladium and organotin reagents can be prohibitive on a very large scale. Purification to remove tin byproducts can be challenging. |

| Versatility | Low; route is highly convergent for the specific target. | High; the 1-Boc-6-bromo-1H-indazole intermediate is a key branching point for synthesizing many C6-analogs via different cross-coupling reactions. |

| Key Challenges | Handling of potentially hazardous nitrating mixtures and diazonium salts. Regiocontrol during nitration is crucial. | Complete removal of toxic tin byproducts. Cost and handling of the palladium catalyst. Requires protection/deprotection steps. |

Conclusion

The synthesis of 6-acetyl-1H-indazole can be effectively accomplished via two primary strategic pathways. Strategy A , which involves the formation of the indazole ring from 4-methyl-3-nitroacetophenone, is a highly efficient and cost-effective route for the large-scale production of the target compound itself. Its reliance on classical, robust reactions makes it an excellent choice for process chemistry. In contrast, Strategy B , which proceeds through the functionalization of a 6-bromo-1H-indazole intermediate, offers superior flexibility and is the preferred method for medicinal chemistry programs focused on generating diverse libraries of C6-substituted indazole analogs for SAR exploration. The selection of the appropriate route requires a careful evaluation of project goals, scale, budget, and available resources. Both methodologies, when executed with precision, provide reliable access to this valuable heterocyclic building block.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[3] While rare in nature, synthetic indazole derivatives have demonstrated significant therapeutic potential, with several compounds progressing through clinical trials and receiving FDA approval for various indications.[4][5] This technical guide provides a comprehensive overview of the diverse biological activities of indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for evaluating these activities, offering a valuable resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.

The Indazole Core: Structural Features and Medicinal Chemistry Significance

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This structural flexibility, combined with the presence of two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, allows indazole derivatives to effectively interact with a wide array of biological targets.[6][7] The benzene ring provides a scaffold for substitution, enabling the modulation of physicochemical properties such as lipophilicity and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles. The ability to easily incorporate diverse bioactive moieties into the indazole framework has made it a cornerstone for the development of targeted therapies.[3]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Indazole derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer.[8] Several indazole-based drugs, including Pazopanib, Axitinib, and Entrectinib, are now in clinical use for treating different types of cancers.[5][7] The anticancer mechanisms of indazole derivatives are diverse and often involve the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[4]

Kinase Inhibition: A Primary Mechanism of Action

A significant number of indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[4]

-

Tyrosine Kinase Inhibitors (TKIs): Many indazole-based compounds are potent inhibitors of tyrosine kinases. For instance, Pazopanib is a multi-targeted TKI that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), thereby blocking tumor angiogenesis.[3]

-

Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are associated with poor prognosis. Certain 1H-indazole derivatives have shown potent inhibitory activity against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) at nanomolar concentrations.[3]

-

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Some 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type and T315I mutant Bcr-Abl, the latter being responsible for resistance to imatinib.[3]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Indazole derivatives have been designed to target EGFR, including the T790M mutant which confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[3]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, indazole derivatives can induce cancer cell death through apoptosis and disrupt the cell cycle. For example, compound 2f , a novel indazole derivative, has been shown to dose-dependently promote apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[9] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effects.[9] Furthermore, some 1H-indazole-3-amine derivatives have been found to induce apoptosis and cell cycle arrest by potentially inhibiting Bcl-2 family members and targeting the p53/MDM2 pathway.[10]

Inhibition of Angiogenesis and Metastasis

The metastatic spread of cancer is a major cause of mortality. Indazole derivatives can interfere with this process. Compound 2f was also found to disrupt the migration and invasion of breast cancer cells.[9] This was associated with a reduction in matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation during invasion, and an increase in its endogenous inhibitor, tissue inhibitor of matrix metalloproteinase 2 (TIMP-2).[9]

Experimental Protocol: Evaluating In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[10]

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Indazole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

-

Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-